molecular formula C24H21N5O2 B2428169 3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896291-61-5

3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2428169
CAS No.: 896291-61-5
M. Wt: 411.465
InChI Key: QDVXMMZKKNAHHE-UHFFFAOYSA-N
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Description

3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the imidazo[2,1-f]purine family. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core substituted with allyl, methyl, phenyl, and m-tolyl groups. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-methyl-6-(3-methylphenyl)-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-4-13-27-22(30)20-21(26(3)24(27)31)25-23-28(20)15-19(17-10-6-5-7-11-17)29(23)18-12-8-9-16(2)14-18/h4-12,14-15H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVXMMZKKNAHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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